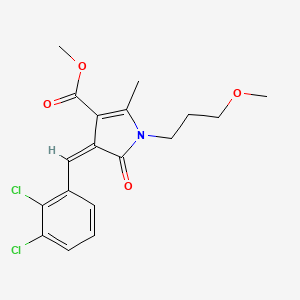![molecular formula C20H19ClO2 B5499904 2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5499904.png)
2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone
説明
Synthesis Analysis
The synthesis of cyclopentanone derivatives, including compounds structurally related to 2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone, involves several key methodologies. For instance, the hydrogenative ring rearrangement of furfural (FF) to cyclopentanone (CPN) in aqueous media under catalytic conditions represents a crucial step in the production of these compounds. The catalytic transformation of biomass-derived furfurals into cyclopentanone and its derivatives highlights the importance of sustainable sources for chemical synthesis, emphasizing the role of efficient and environmentally friendly catalytic processes in achieving high selectivity and yield (Dutta & Bhat, 2021).
Molecular Structure Analysis
The cyclopentanone core structure is fundamental to the chemical and physical properties of its derivatives. The molecular structure of cyclopentanone derivatives, such as this compound, is characterized by the presence of a five-membered ring, which significantly influences the compound's reactivity and interaction with other molecules. Cyclopentanone and its derivatives often serve as key intermediates in the synthesis of more complex molecules due to their reactivity and structural versatility.
Chemical Reactions and Properties
Cyclopentanone derivatives engage in various chemical reactions, including [4+3] cycloaddition, which is instrumental in constructing seven-membered ring systems. This reaction type is highly relevant for synthesizing natural products and designing compounds with specific biological activities. The cycloaddition process exemplifies the versatility of cyclopentanone derivatives in synthetic organic chemistry, facilitating the creation of complex molecular architectures (Rigby & Pigge, 1998).
科学的研究の応用
Chemical Structure and Conformation
In research on similar compounds, studies have found that the structural conformation plays a significant role in their chemical behavior. For example, in compounds like N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, the amide group aligns coplanarly with the chlorophenyl group, influencing its properties and potential interactions (Lintao Yu et al., 2008). Such structural details are crucial in understanding the behavior of 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone in scientific applications.
Crystallography and Molecular Geometry
The study of molecular geometry through crystallography offers insights into the interactions and potential applications of these compounds. For instance, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime reveals how molecular conformation and the presence of certain functional groups can affect the overall molecular geometry, which is critical in determining the reactivity and applications of similar compounds (Jian-Qiang Zheng et al., 2014).
Reactivity and Synthesis Applications
Understanding the reactivity of such compounds is essential for their application in synthetic chemistry. Studies like the one on transaminations of enaminones, which involve similar structural motifs, demonstrate the potential of these compounds in synthesizing complex structures, such as tricyclic, N-aryl, 1,2,3-triazole-fused pyridones (T. Chan et al., 1990). Such reactivity can be crucial for developing new synthetic routes in pharmaceutical and material sciences.
Potential in Organic Synthesis
The utility of similar compounds in organic synthesis, especially in forming complex organic structures, is well-ddocumented. For example, the unexpected synthesis of 2,2-Bis-(4-hydroxyphenyl)-cyclopentanone from a reductive coupling reaction highlights the unique reactivity patterns these compounds can exhibit, which can be harnessed for innovative organic syntheses (J. Seo et al., 2008).
Photochemical Properties
Photochemical studies of related compounds, such as the photodecarboxylation of 2-phenylpropionic acid, provide insight into the potential photochemical applications of this compound. These studies reveal the importance of the molecular structure in determining photochemical pathways and products, which can be critical in fields like photopharmacology and material sciences (M. Jiménez et al., 1995).
Insecticidal Properties
Some cyclopentanone derivatives, like 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 4-chlorobenzoate, have been found to exhibit potent insecticidal and miticidal properties. This suggests that this compound could potentially be explored for similar applications in pest control (Ming-hua Ji et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO2/c21-16-11-9-14(10-12-16)18(17-7-4-8-19(17)22)13-20(23)15-5-2-1-3-6-15/h1-3,5-6,9-12,17-18H,4,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNLCCWPLUPOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(isopropoxyacetyl)piperidin-3-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B5499821.png)
![2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}ethyl 4-methylbenzoate](/img/structure/B5499822.png)
![1-{6-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5499830.png)
![N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide](/img/structure/B5499841.png)
![isobutyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5499845.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5499851.png)
![6-tert-butyl-1-methyl-4-[4-(4-morpholinylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5499855.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5499869.png)
![3-(2-methoxyethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5499876.png)

![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499890.png)

![3-(4-methylbenzyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499923.png)
![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)